Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound. Based on its name, it likely contains a thiazole ring, which is a type of heterocyclic compound . It also seems to have a chlorosulfonyl group and a carboxylate group attached to the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is often used in organic synthesis . CSI displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Scientific Research Applications
Synthetic Chemistry Applications
Derivatives Synthesis : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, a closely related compound, have been extensively studied for their potential in synthesizing a wide range of chemical derivatives. These derivatives have shown applications in various fields, including the development of new pharmaceuticals and agrochemicals. For instance, the acylation and subsequent modifications of 2-amino-4-methylthiazole-5-carboxylic acid derivatives have led to the creation of compounds with potential biological activities (Dovlatyan et al., 2004).
Molluscicidal Properties : Ethyl chloroformate/DMF mixtures have been utilized in the synthesis of thiazolo[5,4-d]pyrimidines from similar thiazole derivatives, demonstrating significant molluscicidal properties. This highlights the potential use of these compounds in controlling snail populations that are intermediaries in the spread of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial Study : The modification of Ethyl 2-amino-4-methylthiazole-5-carboxylate has also been linked to the synthesis of derivatives with antimicrobial properties, showcasing the importance of these compounds in the development of new antibiotics and antifungal agents (Desai et al., 2019).
Pharmaceutical Applications
Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent, derived from related thiazole compounds, have been synthesized and evaluated for their anticancer activity. Some of these compounds showed potent activity against colon HCT-116 human cancer cell lines, indicating the potential for the development of new anticancer drugs (Abdel-Motaal et al., 2020).
Materials Science Applications
Functionalized Carboxylates Synthesis : The one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from reactions involving thioamides or thioureas highlights the application of these compounds in materials science, particularly in the synthesis of new materials with unique properties (Yavari et al., 2009).
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYKFWENBEGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381571 | |
Record name | Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-92-8 | |
Record name | Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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